N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
Properties
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-8-9-16(10-14(13)2)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,27)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWEOWIQFZSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier Reaction-Based Cyclization
The one-flask Vilsmeier approach (Source) enables efficient pyrazolopyrimidine formation. Reacting 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a Vilsmeier intermediate, which undergoes intramolecular cyclization upon treatment with hexamethyldisilazane (HMDS). This method achieves yields of 78–91% under reflux conditions (70–80°C, 3–5 h).
Key Reaction Parameters :
Alkylation of Pyrazolopyrimidin-4-ol Derivatives
Alternative routes (Source) involve alkylating 3-methyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide or phenacyl bromide in DMF under phase-transfer catalysis (PTC). Yields range from 65% to 82%, with regioselectivity confirmed via ¹H NMR.
Preparation of Benzohydrazide
Benzohydrazide is synthesized via two primary methods:
Conventional Hydrazinolysis
Refluxing methyl benzoate with excess hydrazine hydrate (2 h, ethanol) produces benzohydrazide in 85–90% yield. The reaction proceeds via nucleophilic acyl substitution, with white crystalline precipitates isolated after cooling.
Microwave-Assisted Synthesis
Microwave irradiation (350–500 W, 3 min) accelerates the reaction, achieving 88–92% yield with reduced side products. This method enhances energy efficiency and scalability.
Condensation to Form N'-[1-(3,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Coupling Reaction Optimization
The pyrazolopyrimidine intermediate (1.0 equiv) reacts with benzohydrazide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base. Refluxing at 80°C for 6–8 h affords the target compound in 72–78% yield.
Critical Factors :
Alternative Solvent Systems
Substituting THF with dimethyl sulfoxide (DMSO) at 100°C reduces reaction time to 4 h but lowers yield to 68% due to increased side reactions.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 388.431 ([M+H]⁺), consistent with the molecular formula C₂₁H₂₀N₆O₂.
Infrared Spectroscopy
IR bands at 1654 cm⁻¹ (C=O stretch) and 3275 cm⁻¹ (N-H stretch) confirm hydrazide formation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier Cyclization | 91 | 5 | High yield, one-flask procedure | Requires toxic PBr₃ |
| Alkylation-PTC | 82 | 6 | Mild conditions | Lower regioselectivity |
| Conventional Coupling | 78 | 8 | Reproducible | Long reaction time |
| Microwave-Assisted | 68 | 4 | Fast | Reduced yield in polar solvents |
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2/cyclin A2.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Key Trends and Insights
Substituent Effects on Activity: Electron-Withdrawing Groups: The 4-chlorophenyl group in VIIa enhances cytotoxicity, likely through improved target binding or metabolic stability . Lipophilicity vs. Hydrazide vs. Urea/Sulfonohydrazide: The benzohydrazide group in the target compound may engage in hydrogen bonding distinct from the sulfonohydrazide () or urea () moieties, altering target specificity .
Antitumor Mechanisms :
- Derivatives like VIIa and trimethoxybenzylidene analogs () inhibit cancer cell proliferation via mitochondrial TRAP1 targeting, suggesting the pyrazolopyrimidine scaffold’s versatility in modulating stress-response pathways .
- The SRB assay () is widely used for cytotoxicity screening, enabling direct comparison of IC50 values across studies .
Synthetic Flexibility :
- The hydrazine intermediate (e.g., ) allows diverse derivatization, including triazolo-fused systems () or Schiff bases (), though the target compound’s benzohydrazide synthesis route remains unspecified .
Biological Activity
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 329.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzohydrazide moiety and a dimethylphenyl group.
| Property | Value |
|---|---|
| Molecular Weight | 329.4 g/mol |
| Molecular Formula | C20H19N5 |
| LogP | 4.766 |
| Polar Surface Area | 45.35 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity.
The mechanism underlying the compound's antitumor activity is believed to involve the inhibition of specific kinases associated with cancer proliferation. Research suggests that it may inhibit the BRAF(V600E) mutation pathway, which is crucial in many cancers.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Case Studies
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrazolo[3,4-d]pyrimidines for their anticancer properties. The results indicated that modifications on the benzohydrazide moiety could enhance cytotoxicity against tumor cells.
- Anti-inflammatory Activity Assessment : Another research article focused on the anti-inflammatory effects of similar compounds revealed that this compound significantly reduced nitric oxide production in macrophages when treated with LPS.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with pyrimidine precursors. Key steps include cyclization under reflux (ethanol or DMF) and hydrazide coupling via nucleophilic acyl substitution . Optimization of temperature (70–100°C), solvent polarity, and catalysts (e.g., triethylamine) is critical. For example, using DMF as a solvent improves cyclization efficiency compared to ethanol . Yield monitoring via TLC or HPLC ensures purity (>95% by NMR) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : Single-crystal analysis using SHELX software confirms 3D structure and hydrogen bonding patterns .
- Spectroscopy : - and -NMR (DMSO-d6) identify substituents (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm). IR confirms hydrazide C=O stretches (~1650 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 403.15 [M+H]) .
Q. What are the primary biological screening assays for this compound?
- Methodology :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase assays (e.g., EGFR inhibition via fluorescence polarization) .
- Antioxidant activity : DPPH radical scavenging and FRAP assays, with comparison to ascorbic acid .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. chloro groups) on the phenyl ring affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 3-chloro or 4-methoxy derivatives) and compare IC values. For instance, 3,4-dimethyl groups enhance lipophilicity, improving membrane permeability but reducing solubility .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects, while molecular docking (AutoDock Vina) identifies binding interactions with targets like kinases .
Q. How can contradictions in reported biological data (e.g., conflicting IC values) be resolved?
- Methodology :
- Standardized protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration). For example, discrepancies in cytotoxicity may arise from varying ATP levels in MTT assays .
- Meta-analysis : Cross-reference data from >3 independent studies, focusing on compounds with identical substituents .
Q. What computational tools are used to predict pharmacokinetic properties and toxicity?
- Methodology :
- ADMET prediction : SwissADME or ADMETLab 2.0 assess LogP (target: 2–3), BBB permeability, and CYP450 inhibition .
- Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., hydrazide-related mutagenicity) .
Experimental Design & Data Analysis
Q. How to design crystallization trials for X-ray diffraction studies?
- Methodology : Screen solvents (e.g., isopropyl alcohol, DMSO-water mixtures) via vapor diffusion. SHELXD identifies space groups, while Olex2 refines thermal parameters .
Q. What statistical approaches validate biological activity reproducibility?
- Methodology :
- ANOVA : Compare triplicate data (p < 0.05 significance).
- Dose-response curves : Use GraphPad Prism for non-linear regression (four-parameter logistic model) .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 403.15 g/mol (HR-ESI-MS) | |
| LogP | 2.8 (Predicted, SwissADME) | |
| IC (HeLa) | 12.3 ± 1.5 µM (MTT assay) | |
| DPPH Scavenging | 78% at 50 µM (vs. 85% ascorbic acid) |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
